molecular formula C17H14BrNO2 B3204464 6-Bromo-2-(4-methoxy-benzyl)-2H-isoquinolin-1-one CAS No. 1036712-58-9

6-Bromo-2-(4-methoxy-benzyl)-2H-isoquinolin-1-one

Cat. No. B3204464
Key on ui cas rn: 1036712-58-9
M. Wt: 344.2 g/mol
InChI Key: BTUPJEUTBPAUHV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08012979B2

Procedure details

To a solution of 6-bromo-2-(4-methoxy-benzyl)-4H-isoquinoline-1,3-dione (product of step iii)) (2.6 g) in dichloromethane:methanol (3:1, 80 mL) was added sodium borohydride (1.0 g) portionwise over 2 hours. The reaction mixture was acidified with hydrochloric acid and stirred for 30 minutes. The reaction mixture was evaporated and the residue partitioned between dichloromethane and water. The organic phase was washed with brine, dried, filtered and evaporated. The residue was purified (SiO2, 1:4 ethyl acetate:iso-hexane as eluent) to yield the sub-title compound (1.2 g).
Name
6-bromo-2-(4-methoxy-benzyl)-4H-isoquinoline-1,3-dione
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
product
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Name
dichloromethane methanol
Quantity
80 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[C:4]2[C:9](=[CH:10][CH:11]=1)[C:8](=[O:12])[N:7]([CH2:13][C:14]1[CH:19]=[CH:18][C:17]([O:20][CH3:21])=[CH:16][CH:15]=1)[C:6](=O)[CH2:5]2.[BH4-].[Na+].Cl>ClCCl.CO>[Br:1][C:2]1[CH:3]=[C:4]2[C:9](=[CH:10][CH:11]=1)[C:8](=[O:12])[N:7]([CH2:13][C:14]1[CH:15]=[CH:16][C:17]([O:20][CH3:21])=[CH:18][CH:19]=1)[CH:6]=[CH:5]2 |f:1.2,4.5|

Inputs

Step One
Name
6-bromo-2-(4-methoxy-benzyl)-4H-isoquinoline-1,3-dione
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC=1C=C2CC(N(C(C2=CC1)=O)CC1=CC=C(C=C1)OC)=O
Name
product
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC=1C=C2CC(N(C(C2=CC1)=O)CC1=CC=C(C=C1)OC)=O
Name
Quantity
1 g
Type
reactant
Smiles
[BH4-].[Na+]
Name
dichloromethane methanol
Quantity
80 mL
Type
solvent
Smiles
ClCCl.CO
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Stirring
Type
CUSTOM
Details
stirred for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction mixture was evaporated
CUSTOM
Type
CUSTOM
Details
the residue partitioned between dichloromethane and water
WASH
Type
WASH
Details
The organic phase was washed with brine
CUSTOM
Type
CUSTOM
Details
dried
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
The residue was purified (SiO2, 1:4 ethyl acetate:iso-hexane as eluent)

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
BrC=1C=C2C=CN(C(C2=CC1)=O)CC1=CC=C(C=C1)OC
Measurements
Type Value Analysis
AMOUNT: MASS 1.2 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.